(1-Methylcyclobutyl)methanol
Overview
Description
(1-Methylcyclobutyl)methanol (1-MCBM) is an organic compound that has been studied extensively for its potential applications in scientific research. 1-MCBM is a versatile compound that can be used in a variety of lab experiments, and it has been found to have biochemical and physiological effects on a wide range of organisms. In
Scientific Research Applications
1. Industrial and Chemical Synthesis
Methanol, including its derivatives like (1-Methylcyclobutyl)methanol, plays a significant role in industrial and chemical synthesis. For instance, RuCl3-catalyzed N-Methylation of amines using methanol highlights its application in organic synthesis and energy technologies (Sarki et al., 2021). Similarly, methanol acts as a hydrogen source and C1 synthon, demonstrating its importance in various chemical reactions and pharmaceutical synthesis (Liu et al., 2019).
2. Biofuel and Energy Storage
Methanol is considered a promising clean-burning fuel with a high octane number, and its conversion can reduce CO2 emissions. It's used in direct methanol fuel cells (DMFC) and as an energy carrier for hydrogen storage (Dalena et al., 2018). This highlights the role of methanol in sustainable energy solutions and its potential in addressing environmental concerns.
3. Biotechnological Applications
In biotechnology, methanol is used as a feedstock due to its availability and potential for production from renewable resources. The study of Methylobacterium extorquens, a methylotrophic microorganism, shows how methanol can be converted into value-added products (Ochsner et al., 2014). This application is crucial for advancing biotechnological processes using methanol.
4. Photocatalysis and Organic Reactions
Methanol's role in photocatalysis and various organic reactions is noteworthy. It's used in the photochemistry of cyclobutene derivatives in protic solvents like methanol (SakuragiMasako & HasegawaMasaki, 1974), demonstrating its versatility in different chemical environments and reactions.
5. Medical and Pharmaceutical Research
Methanol derivatives are utilized in the synthesis of pharmaceutical compounds. For example, a mixed N-heterocyclic carbene-silver acetate complex derived from methanol showed antimicrobial activity against resistant respiratory pathogens (Kascatan-Nebioglu et al., 2006). This application underlines the significance of methanol in developing new therapeutic agents.
properties
IUPAC Name |
(1-methylcyclobutyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(5-7)3-2-4-6/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBAFQVSLHQELL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylcyclobutyl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.